molecular formula C9H7ClN2OS B8696265 5-(2-Chlorophenoxy)-1,3-thiazol-2-amine

5-(2-Chlorophenoxy)-1,3-thiazol-2-amine

Cat. No. B8696265
M. Wt: 226.68 g/mol
InChI Key: NPABVUGUOJXLGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08759335B2

Procedure details

2-Chloro-phenol (1.7 mL, 16.0 mmol) was dissolved in a mixture of 36 mL of tetrhydrofuran (THF) and 4 mL of N,N-dimethylformamide (DMF). Sodium hydride (60% dispersion in oil, 0.700 g, 17.5 mmol) was added and the reaction was stirred for 5 minutes under an atmosphere of nitrogen. A solution of 5-bromo-thiazol-2-ylamine hydrobromide (2.1 g, 8.0 mmol) in 18 mL of THF and 2 mL of DMF was slowly added to the reaction mixture. The mixture was allowed to stir for 10 minutes and then 100 mL of ether was added. The reaction mixture was washed with 1N sodium hydroxide. The organic layer was dried over sodium sulfate, filtered, and evaporated to dryness. The crude product was purified on silica gel using a gradient of 50-99% ethyl acetate in hexanes to yield the product as a brown solid (0.3546 g, 1.564 mmol, 19%)
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Quantity
2.1 g
Type
reactant
Reaction Step Three
Name
Quantity
18 mL
Type
solvent
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Yield
19%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].[H-].[Na+].Br.Br[C:13]1[S:17][C:16]([NH2:18])=[N:15][CH:14]=1.CCOCC>CN(C)C=O.C1COCC1>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:8][C:13]1[S:17][C:16]([NH2:18])=[N:15][CH:14]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.7 mL
Type
reactant
Smiles
ClC1=C(C=CC=C1)O
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.7 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
2.1 g
Type
reactant
Smiles
Br.BrC1=CN=C(S1)N
Name
Quantity
18 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred for 5 minutes under an atmosphere of nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir for 10 minutes
Duration
10 min
WASH
Type
WASH
Details
The reaction mixture was washed with 1N sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The crude product was purified on silica gel using a gradient of 50-99% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC1=C(OC2=CN=C(S2)N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.564 mmol
AMOUNT: MASS 0.3546 g
YIELD: PERCENTYIELD 19%
YIELD: CALCULATEDPERCENTYIELD 19.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.